2-Amino-3,5-dimethoxybenzoic acid
Overview
Description
2-Amino-3,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H11NO4 It is a derivative of benzoic acid, featuring amino and methoxy functional groups
Mechanism of Action
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, it may interact with organoboron reagents under mild and functional group tolerant reaction conditions .
Pharmacokinetics
It is known that similar compounds have high gi absorption .
Action Environment
The action, efficacy, and stability of 2-Amino-3,5-dimethoxybenzoic acid can be influenced by various environmental factors. For instance, it should be kept in a dry, cool, and well-ventilated place . Incompatible materials include strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-3,5-dimethoxybenzoic acid involves the reaction of 3,5-dimethoxybenzoic acid with ammonia or an amine derivative. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable processes, such as the use of continuous flow reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Amino-3,5-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-dimethoxybenzoic acid: Similar structure but with different positions of the methoxy groups.
2-Amino-5-methoxybenzoic acid: Contains only one methoxy group.
Uniqueness
2-Amino-3,5-dimethoxybenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-amino-3,5-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACFQDBLYWKDMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511226 | |
Record name | 2-Amino-3,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79263-00-6 | |
Record name | 2-Amino-3,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3,5-dimethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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